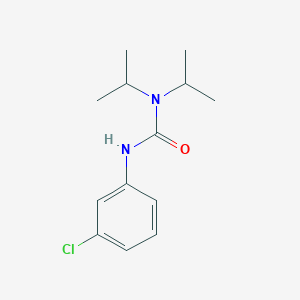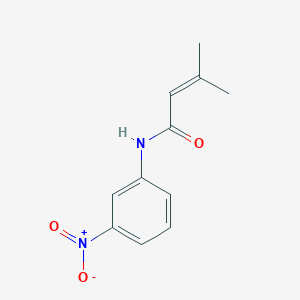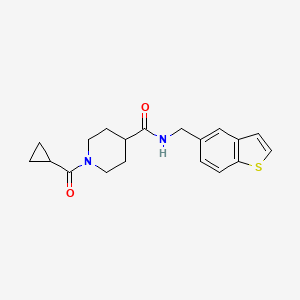![molecular formula C16H15N5O B5665478 6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5665478.png)
6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of triazine derivatives, including compounds similar to 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine, typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, a compound with a related structure, is achieved through a two-step process starting with 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol (Thorat et al., 2013). This demonstrates the feasibility of synthesizing complex triazine derivatives through strategic selection of starting materials and reaction conditions.
Molecular Structure Analysis
Triazine derivatives are known for their stable six-membered ring structure, which allows for a variety of substitutions at different positions. The molecular structure of such compounds is crucial for their physical and chemical properties. The structure of 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine would include hydrogen bonding potential due to the amine groups and π-π interactions facilitated by the phenyl rings, influencing its solubility and reactivity.
Chemical Reactions and Properties
Triazine compounds participate in various chemical reactions, such as nucleophilic substitutions, due to the electron-deficient nature of the triazine ring. The presence of phenyl and methylphenoxy substituents in 6-[4-(4-Methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine would influence its electrophilic and nucleophilic sites, potentially leading to diverse reactivity patterns (Tani et al., 1992).
Eigenschaften
IUPAC Name |
6-[4-(4-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-2-6-12(7-3-10)22-13-8-4-11(5-9-13)14-19-15(17)21-16(18)20-14/h2-9H,1H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBCERPTWABDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4S*)-4-(4-morpholinyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5665404.png)



![1,3,6-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5665430.png)

![4-(2-amino-2-oxoethyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5665439.png)




![9-(4-chlorophenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5665481.png)
